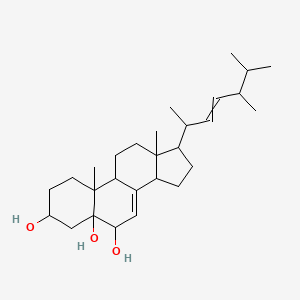
Cerevisterol
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Cerevisterol can be synthesized from ergosterol through a series of chemical reactionsThe synthetic route typically includes steps such as oxidation, reduction, and hydroxylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as fungi. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. High-performance liquid chromatography is commonly used to isolate this compound from complex mixtures .
化学反応の分析
Types of Reactions: Cerevisterol undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various hydroxylated derivatives of this compound, which can exhibit different bioactive properties .
科学的研究の応用
Antimicrobial Activity
Cerevisterol has demonstrated promising antimicrobial properties against several pathogenic microorganisms. Research indicates that it inhibits the growth of:
- Salmonella typhi : Minimum inhibitory concentration (MIC) of 25 µg/mL.
- Staphylococcus aureus : MIC of 25 µg/mL.
- Aspergillus niger : MIC of 25 µg/mL.
- Enterococcus faecalis : MIC of 50 µg/mL.
The minimum bactericidal concentrations (MBCs) for these pathogens are as follows:
| Pathogen | MBC (µg/mL) |
|---|---|
| Salmonella typhi | 50 |
| Staphylococcus aureus | 100 |
| Enterococcus faecalis | 200 |
| Aspergillus niger | 100 |
Furthermore, this compound has been shown to modify the activity of various antibiotics, enhancing or reducing their efficacy at sub-inhibitory concentrations . This resistance-modifying activity suggests potential applications in overcoming antibiotic resistance in clinical settings.
Anti-inflammatory Properties
This compound's anti-inflammatory capabilities have been investigated extensively. Studies reveal that it can alleviate inflammation by suppressing key signaling pathways such as MAPK and NF-κB. Specifically, this compound treatment in LPS-stimulated macrophages resulted in:
- Reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2).
- Decreased expression levels of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
The following table summarizes the effects observed in cellular assays:
| Cytokine | Expression Change (LPS vs. CRVS Treatment) |
|---|---|
| TNF-α | Significantly reduced |
| IL-1β | Significantly reduced |
| IL-6 | Significantly reduced |
These findings indicate that this compound may serve as a natural therapeutic agent for treating inflammatory diseases .
Other Potential Applications
In addition to its antimicrobial and anti-inflammatory effects, this compound has been explored for other therapeutic benefits:
作用機序
Cerevisterol exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: Suppresses the production of nitric oxide and prostaglandin E2 by reducing the expression of inducible nitric oxide synthase and cyclooxygenase-2.
Molecular Pathways: Inhibits the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells by blocking the phosphorylation of inhibitory protein κBα.
類似化合物との比較
Cerevisterol is unique among sterols due to its specific hydroxylation pattern and bioactive properties. Similar compounds include:
Ergosterol: A precursor in the biosynthesis of this compound, found in fungi.
Cholesterol: A structurally related sterol found in animal cells.
Stigmasterol: A plant sterol with similar bioactive properties.
This compound stands out due to its potent anti-inflammatory and antimicrobial activities, making it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXHRTZAVQOQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















